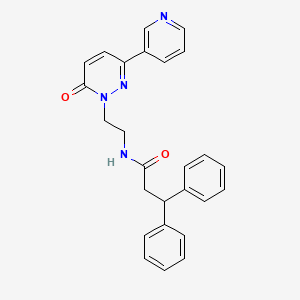

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

描述

N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic compound featuring a pyridazinone core substituted at position 3 with a pyridin-3-yl moiety and linked via an ethyl group to a diphenylpropanamide side chain. The pyridazinone ring is a six-membered heterocycle with two nitrogen atoms, which is known to confer metabolic stability and binding affinity in medicinal chemistry contexts .

属性

IUPAC Name |

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c31-25(18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21)28-16-17-30-26(32)14-13-24(29-30)22-12-7-15-27-19-22/h1-15,19,23H,16-18H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMHQVIZQADRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 424.5 g/mol. The compound features a pyridazine core that is substituted with various functional groups, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₂ |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 1021137-31-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazinone core through cyclization reactions and subsequent substitutions to introduce various functional groups. Specific synthetic routes may vary based on desired analogs and biological targets.

The mechanism of action for this compound is likely related to its interaction with specific enzymes or receptors. The pyridazine core may facilitate binding to active sites, while the presence of diphenyl groups could enhance lipophilicity and bioavailability.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that pyridazine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with similar structures demonstrated selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound's ability to inhibit necroptosis—a form of programmed cell death—has been highlighted in recent studies. In vitro assays demonstrated that related compounds effectively inhibited receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptotic pathways . This suggests potential applications in cancer therapy by promoting cell survival in cancerous tissues.

Case Studies

Several case studies have evaluated the efficacy of similar compounds:

- Necroptosis Inhibition : A study reported that a related compound exhibited potent anti-necroptotic activity in both human and mouse cellular assays. This highlights the potential for developing necroptosis inhibitors as therapeutic agents for neurodegenerative diseases and cancers .

- Analgesic Efficacy : In pharmacological evaluations comparing various pyridazine derivatives with established analgesics like aspirin, some analogs showed superior safety profiles and analgesic efficacy in animal models .

科学研究应用

Key Structural Features

| Feature | Description |

|---|---|

| Pyridazine Ring | Central to biological activity |

| Pyridine Ring | Enhances interaction with targets |

| Diphenyl Group | Provides steric hindrance and stability |

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by disrupting folic acid synthesis pathways, similar to traditional sulfonamides.

Anticancer Properties

Studies have shown that this compound may induce apoptosis in cancer cells. It appears to interfere with cell division mechanisms and target specific kinases involved in tumor growth, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Recent findings suggest that derivatives of this compound may have neuroprotective effects. They could potentially mitigate neuronal damage in various neurodegenerative conditions by modulating inflammatory responses and oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell proliferation.

Case Study 3: Neuroprotective Mechanisms

Research investigating the neuroprotective properties of similar compounds demonstrated their ability to reduce neuronal apoptosis in models of oxidative stress. These findings support further exploration into their therapeutic potential for neurodegenerative diseases .

相似化合物的比较

常见问题

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic groups .

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC for final product isolation .

How can structural confirmation and purity assessment be methodologically validated for this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., pyridazinone carbonyl at δ ~160 ppm) and aromatic substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₃₀H₂₇N₅O₂: 514.2134) .

- HPLC-PDA : Purity >95% assessed using C18 columns (acetonitrile/water gradient) .

Q. Advanced

- X-ray crystallography : Resolve 3D conformation to validate stereoelectronic effects of the diphenylpropanamide moiety .

- Dynamic Light Scattering (DLS) : Monitor aggregation in biological buffers to ensure compound stability in assay conditions .

What in vitro biological assays are suitable for evaluating the compound’s pharmacological potential?

Q. Basic

- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. Advanced

- Target engagement studies : CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like PRMT5 or SLC15A4 .

- Mechanistic profiling : RNA-seq or phosphoproteomics to identify downstream pathways affected by treatment .

How can contradictory data on biological activity be resolved, particularly regarding structure-activity relationships (SAR)?

Q. Advanced

- SAR analysis : Systematically modify substituents (e.g., pyridin-3-yl vs. thiophen-2-yl) and correlate with bioactivity trends .

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., PRMT5 or CYP51), identifying critical H-bonds or π-π stacking .

- Meta-analysis : Cross-reference data from analogous compounds (e.g., pyridazinone derivatives with anti-inflammatory activity) .

What computational methods are recommended for predicting physicochemical properties and ADMET profiles?

Q. Advanced

- Physicochemical properties : Calculate logP (SwissADME) and polar surface area (PSA) to predict blood-brain barrier permeability .

- ADMET prediction : Use QikProp (Schrödinger) for bioavailability, CYP450 inhibition, and hERG liability .

- MD simulations : GROMACS for stability analysis in lipid bilayers to assess membrane permeability .

How should researchers design in vivo studies to validate preclinical efficacy and toxicity?

Q. Advanced

- Animal models : Use LPS-induced inflammation (mice) or xenograft tumors (nude mice) for efficacy testing .

- Dosing regimens : Optimize via PK/PD modeling (e.g., non-compartmental analysis using WinNonlin) .

- Toxicology : Histopathology and serum biomarkers (ALT, AST) to assess hepatorenal toxicity .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Q. Advanced

- Matrix effects : Use isotopically labeled internal standards (e.g., ¹³C₆-analog) in LC-MS/MS to mitigate ion suppression .

- Extraction optimization : Solid-phase extraction (C18 cartridges) with recovery rates >85% validated via spike-recovery experiments .

How do structural modifications (e.g., fluorination) impact metabolic stability and off-target effects?

Q. Advanced

- Fluorine substitution : Introduce at benzamide positions to block CYP450-mediated oxidation (e.g., 2,6-difluoro analogs show t₁/₂ >4h in microsomes) .

- Metabolite ID : Use HRMS/MS to identify phase I/II metabolites (e.g., glucuronidation at pyridazinone carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。